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Introduction
Chlorophenol red (CPR) is a sulfonephthalein dye widely utilized as a pH indicator. Its distinct

color transition from yellow in acidic conditions to red in alkaline environments makes it a

valuable tool for monitoring enzymatic reactions that involve a change in pH.[1] This property is

harnessed in various enzyme activity assays, either by directly tracking the pH shift caused by

the enzymatic reaction or through the use of a CPR-conjugated substrate. In the latter,

enzymatic cleavage of the substrate releases free CPR, leading to a measurable color change.

These assays are prized for their simplicity, cost-effectiveness, and suitability for high-

throughput screening.

The primary applications of chlorophenol red in enzymology are centered around hydrolases,

where the enzymatic cleavage of a substrate results in the production of an acidic or basic

product.

Key Applications and Principles
Chlorophenol red is predominantly used in two main types of enzyme assays:

pH-Shift Assays: In this direct method, the enzyme's activity generates an acidic or basic

product, altering the pH of the reaction buffer. CPR, present in the reaction mixture, responds

to this pH change with a corresponding color shift, which can be quantified
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spectrophotometrically. This principle is particularly useful for enzymes like lipases, which

hydrolyze triglycerides to produce fatty acids.[2]

Chromogenic Substrate Assays: This indirect method employs a substrate chemically linked

to chlorophenol red. The substrate itself is not chromogenic in the visible range. However,

when the enzyme cleaves the bond between the substrate and CPR, the free indicator is

released. The subsequent color change of the liberated CPR is proportional to the enzyme's

activity. A prime example of this is the use of Chlorophenol Red-β-D-galactopyranoside

(CPRG) to detect β-galactosidase activity.[3][4]

Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of Chlorophenol red
in enzyme assays, compiled from various sources.
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Parameter Enzyme Value Notes

pH Indicator Range General
pH 5.2 (Yellow) - 6.8

(Red)

The visual transition

interval can vary

slightly based on the

medium (e.g., solution

vs. dry paper).[5][6]

Wavelength (λmax) Lipase 580 nm

For measuring the

decrease in

absorbance of the red

(deprotonated) form of

CPR as the pH drops.

[2]

Wavelength (λmax) β-Galactosidase
Not specified, but

product is purple

The final color of the

CPRG assay product

is described as purple,

indicating a pH shift or

a different chemical

form of CPR.[3]

Substrate

Concentration
β-Galactosidase ~100 mg/L

For Chlorophenol

Red-β-D-

galactopyranoside

(CPRG).[3]

Buffer System Lipase 2.5 mM MES
For assays conducted

at pH 6.0.[2]

Indicator

Concentration
Lipase 0.125 mM

For Chlorophenol red

in a lipase assay.[2]

Experimental Protocols
β-Galactosidase Activity Assay using CPRG
This protocol is designed for the colorimetric detection of β-galactosidase activity, commonly

used for identifying coliform bacteria which produce this enzyme.[3]
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Principle:

β-galactosidase hydrolyzes the colorless substrate, Chlorophenol Red-β-D-galactopyranoside

(CPRG), into galactose and chlorophenol red. The liberated chlorophenol red imparts a

purple color to the solution, the intensity of which is proportional to the enzyme's activity and

can be measured using a spectrophotometer.[3]

Materials:

Chlorophenol Red-β-D-galactopyranoside (CPRG)

Phosphate-buffered saline (PBS), pH 7.5

Enzyme sample (e.g., bacterial lysate)

96-well microplate

Microplate reader

Protocol:

Prepare the CPRG Substrate Solution: Dissolve CPRG in PBS to a final concentration of

approximately 100 mg/L.[3]

Sample Preparation: Prepare the enzyme sample (e.g., cell lysate, purified enzyme) in an

appropriate buffer.

Assay Setup:

In a 96-well plate, add your enzyme sample to the wells.

Include a negative control (buffer or a sample without the enzyme).

Buffer the samples to a pH of 7.5.[3]

Initiate the Reaction: Add the CPRG substrate solution to each well to start the reaction.
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Incubation: Incubate the plate at a suitable temperature (e.g., 35°C) for a specific period

(e.g., 30 minutes).[3]

Measurement: Measure the absorbance of the wells using a microplate reader at a

wavelength appropriate for the purple product.[3]

Data Analysis: The enzyme activity is proportional to the change in absorbance over time.

For quantitative analysis, a standard curve can be generated using known concentrations of

CPR.

Lipase Activity Assay using Chlorophenol Red
This protocol describes a continuous spectrophotometric assay for lipase activity based on the

pH decrease resulting from the hydrolysis of triglycerides.[2]

Principle:

Lipase catalyzes the hydrolysis of triglycerides (e.g., tributyrin) into fatty acids and glycerol. The

release of fatty acids causes a decrease in the pH of the reaction medium. This pH drop is

monitored by the color change of chlorophenol red, from red to yellow, which is measured as

a decrease in absorbance at 580 nm.[2]

Materials:

Tributyrin (substrate)

Chlorophenol red

MES buffer (2.5 mM, pH 6.0)

Enzyme sample (e.g., purified lipase)

Microplate reader capable of kinetic measurements

Protocol:

Prepare the Substrate Emulsion: Create an emulsion of the triglyceride substrate (e.g., 5 mM

tributyrin) in the assay buffer. This may require sonication or vigorous vortexing.[2]
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Prepare the Assay Reagent: Add chlorophenol red to the MES buffer (pH 6.0) to a final

concentration of 0.125 mM.[2]

Assay Setup:

In a microplate well, add the enzyme solution.

Include a blank control without the enzyme.

Initiate the Reaction: Quickly add the substrate emulsion containing the CPR to the wells to

start the reaction.

Measurement: Immediately place the plate in a microplate reader and measure the decrease

in absorbance at 580 nm every 30 seconds at 37°C.[2] The plate should be shaken before

each reading.

Data Analysis: The rate of decrease in absorbance is proportional to the lipase activity. The

activity can be quantified by creating a standard curve with known concentrations of a fatty

acid (e.g., butyric acid) to correlate the change in absorbance with the amount of acid

produced.
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Caption: Workflow for β-Galactosidase Assay using CPRG.
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Caption: Principle of the pH-shift lipase assay with Chlorophenol Red.
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Caption: Enzymatic conversion of CPRG by β-galactosidase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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